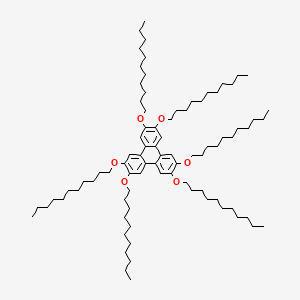
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene is a discotic liquid crystalline compound characterized by a triphenylene core with six undecyloxy side chains symmetrically attached at the 2, 3, 6, 7, 10, and 11 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,6,7,10,11-hexahydroxytriphenylene.
Alkylation: The hydroxyl groups are then alkylated using undecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation using automated reactors.
Continuous Purification: Use of continuous chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure high purity and consistency of the product.
化学反应分析
Types of Reactions
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The undecyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triphenylene derivatives.
科学研究应用
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene has a wide range of scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of liquid crystal displays (LCDs) due to its discotic liquid crystalline properties.
Material Science: Studied for its self-organizing properties and potential use in creating nanostructured materials.
Biological Applications: Investigated for its potential use in drug delivery systems due to its ability to form stable columnar structures.
作用机制
The mechanism of action of 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene involves its ability to self-organize into columnar structures. These structures facilitate efficient charge transport, making the compound suitable for use in electronic and optoelectronic devices. The molecular targets include the triphenylene core, which interacts with other molecules to form stable columnar stacks.
相似化合物的比较
Similar Compounds
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Similar in structure but with shorter alkyl chains, leading to different liquid crystalline properties.
2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene: Contains dimethylsilyl groups instead of undecyloxy groups, resulting in different electronic properties.
2,3,6,7,10,11-Hexakis(carboxymethyloxy)triphenylene: Contains carboxymethyloxy groups, which alter its solubility and reactivity.
Uniqueness
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene is unique due to its long undecyloxy side chains, which enhance its solubility in organic solvents and promote the formation of stable columnar structures. This makes it particularly suitable for applications in organic electronics and optoelectronics.
属性
CAS 编号 |
74109-52-7 |
|---|---|
分子式 |
C84H144O6 |
分子量 |
1250.0 g/mol |
IUPAC 名称 |
2,3,6,7,10,11-hexa(undecoxy)triphenylene |
InChI |
InChI=1S/C84H144O6/c1-7-13-19-25-31-37-43-49-55-61-85-79-67-73-74(68-80(79)86-62-56-50-44-38-32-26-20-14-8-2)76-70-82(88-64-58-52-46-40-34-28-22-16-10-4)84(90-66-60-54-48-42-36-30-24-18-12-6)72-78(76)77-71-83(89-65-59-53-47-41-35-29-23-17-11-5)81(69-75(73)77)87-63-57-51-45-39-33-27-21-15-9-3/h67-72H,7-66H2,1-6H3 |
InChI 键 |
ATXGLSORWQBLBD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


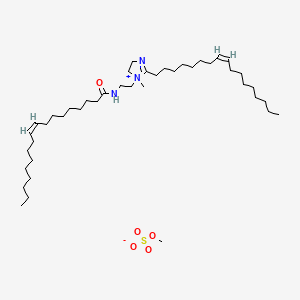
![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
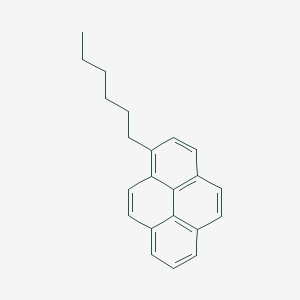
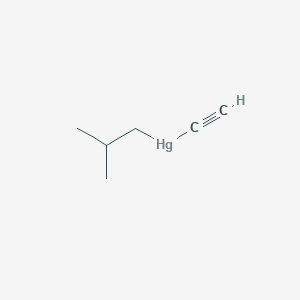
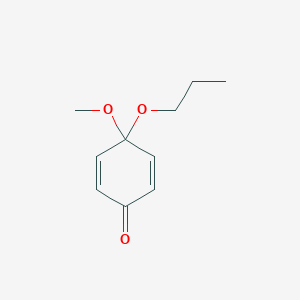
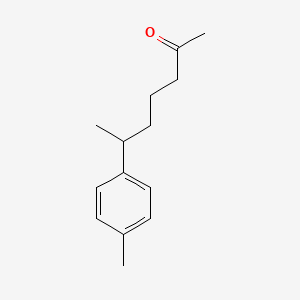

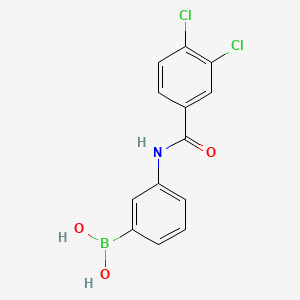

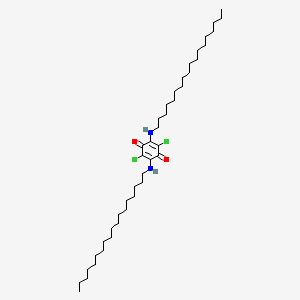
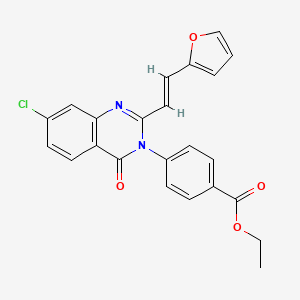
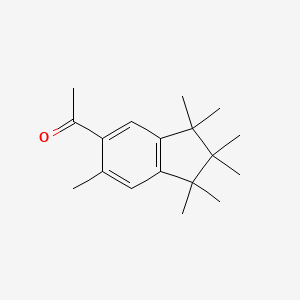
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)
